DFT computational chemistrymolecular orbital analysisstability prediction
Researchers requiring reproducible alkylation kinetics face batch variability with halogenated phthalimide derivatives. N-(Chloromethyl)phthalimide (CAS 17564-64-6) addresses this through demonstrated thermodynamic stability.
• ΔfH°m = -227.0 ± 3.2 kJ·mol⁻¹ ensures controlled exothermic profile during resin functionalization
• HOMO-LUMO gap of 5.13 eV provides superior kinetic stability vs. bromo analog (4.96 eV)
• Validated for pre-column HPLC derivatization of carboxylic acids with UV detection at 254 nm
Supplied as ≥97% assay white crystalline powder; ambient shipping with UN 2811 hazmat compliance.
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
CAS No.17564-64-6
Cat. No.B098157
⚠ Attention: For research use only. Not for human or veterinary use.
N-(Chloromethyl)phthalimide (CAS 17564-64-6) is a halogenated N-substituted phthalimide derivative bearing a chloromethyl functional group on the imide nitrogen [1]. The compound is commercially available as an off-white to white crystalline powder with a typical purity specification of ≥97% (assay) and a melting point range of 131–135 °C (lit.) . Its molecular formula is C₉H₆ClNO₂ with a molecular weight of 195.60 g/mol [1]. Solubility data indicate chloroform solubility at 50 mg/mL, with slight water solubility and solubility in hot alcohols and ethyl acetate [2]. The compound is classified under Acute Tox. 3 (oral) with skin and eye irritation warnings; storage recommendations are ambient temperature (room temperature, ideally below 15 °C in a cool, dark place) or 2–8 °C depending on the supplier [3].
Functional Handle
Chloromethyl group for N-alkylation and derivatization workflows
Physical Form
Off-white crystalline powder suitable for controlled reagent addition
Purity Specification
Assay-grade with established purity and melting-point identity
Storage Compatibility
Ambient storage (cool, dark); stable under recommended conditions
[1] CAS Common Chemistry. 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione (CAS RN: 17564-64-6). American Chemical Society, 2024. View Source
[2] ichemistry.cn. CAS 17564-64-6: N-Chloromethylphthalimide Physical and Chemical Properties. Chemical Database Entry. View Source
Why N-(Chloromethyl)phthalimide Cannot Be Substituted
Halogen identity on the N-methyl substituent of phthalimide derivatives dictates both thermodynamic stability and electrophilic reactivity, creating a functional divergence that prohibits simple interchange among N-(chloromethyl)phthalimide, N-(bromomethyl)phthalimide, and N-(hydroxymethyl)phthalimide [1]. DFT calculations at the B3LYP/6-311G(d,p) level demonstrate that the chloro derivative possesses a HOMO–LUMO energy gap of approximately 5.13 eV, compared to 4.96 eV for the bromo analog, indicating enhanced kinetic stability and reduced susceptibility to uncontrolled side reactions during storage and handling [1]. Simultaneously, the standard molar enthalpy of formation (ΔfH°m) in the crystalline phase differs substantially: –227.0 ± 3.2 kJ·mol⁻¹ for the chloro derivative versus –190.8 ± 3.8 kJ·mol⁻¹ for the bromo derivative, reflecting fundamentally different thermodynamic driving forces in alkylation and esterification steps [2]. Furthermore, alkaline hydrolysis kinetic studies of N-substituted phthalimides reveal that the leaving group identity profoundly affects reaction rates, with the hydroxymethyl derivative exhibiting a second-order rate constant (kOH) that is approximately 10⁴ times larger for the non-ionized form compared to the ionized form, a pH-dependent reactivity profile entirely distinct from the chloroalkyl system [3][4]. These quantitative disparities mean that reaction conditions optimized for one derivative—temperature, base concentration, solvent system, and catalyst selection—cannot be reliably ported to another without substantial re-optimization and risk of synthetic failure [1][2].
Halogen StabilityChloro vs bromo derivatives exhibit distinct HOMO–LUMO gaps and formation enthalpies; reaction thermodynamics may not transfer.
Leaving-Group ReactivityHydroxymethyl analog shows >10⁴-fold hydrolysis rate difference and pH-dependent ionization; method substitution may require extensive re‑optimization.
Method PortabilityConditions (temperature, base, solvent) optimized for bromo or hydroxy derivatives may not reproduce yield or selectivity with the chloro compound.
[1] Balachandran, V.; Lalitha, S.; Rajeswari, S. Density functional theory, comparative vibrational spectroscopic studies, NBO, HOMO–LUMO analyses and thermodynamic functions of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2012, 91, 146–157. DOI: 10.1016/j.saa.2012.01.034. View Source
[2] Ribeiro da Silva, M. A. V.; Santos, C. P. F.; Monte, M. J. S.; Sousa, C. A. D. Thermochemical study of some chloro and bromo alkyl substituted phthalimides: Structural–energetic correlations. The Journal of Chemical Thermodynamics 2007, 39 (10), 1363–1371. DOI: 10.1016/j.jct.2007.03.009. View Source
[3] Khan, M. N. The kinetics and mechanism of alkaline hydrolysis of N-substituted phthalimides. International Journal of Chemical Kinetics 1987, 19 (2), 143–153. DOI: 10.1002/kin.550190206. View Source
[4] NSTL Archive. The kinetics and mechanism of alkaline hydrolysis of N-substituted phthalimides (Abstract). International Journal of Chemical Kinetics, Volume 19, Issue 2, Pages 143-153, 1987. View Source
N-(Chloromethyl)phthalimide Comparative Evidence
HOMO–LUMO Gap: Chloro vs. Bromo Stability
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide a direct head-to-head comparison of frontier molecular orbital energies between N-(chloromethyl)phthalimide and N-(bromomethyl)phthalimide [1]. The HOMO–LUMO energy gap (ΔE) is a well-established descriptor of molecular kinetic stability and chemical reactivity—larger gaps correlate with greater stability and reduced unintended reactivity [1].
HOMO–LUMO GapHead-to-head
5.13 eV (Cl) vs 4.96 eV (Br) Δ(ΔE) = +0.17 eV
Higher kinetic stability for chloro derivative
DFT B3LYP/6-311G(d,p) gas-phase; gap reflects reduced unintended side reactivity.
DFT computational chemistrymolecular orbital analysisstability prediction
Evidence Dimension
HOMO–LUMO energy gap (ΔE) calculated by DFT
Target Compound Data
5.13 eV (B3LYP/6-311G(d,p) basis set)
Comparator Or Baseline
N-(Bromomethyl)phthalimide: 4.96 eV (same basis set)
Quantified Difference
Δ(ΔE) = +0.17 eV; chloro derivative exhibits approximately 3.4% larger energy gap
Conditions
DFT calculations at B3LYP/6-311G(d,p) level; gas-phase optimized geometry
Why This Matters
The larger HOMO–LUMO gap for the chloro derivative translates to measurably higher kinetic stability, reducing the probability of unproductive decomposition or side reactions during extended synthetic sequences and ambient storage.
DFT computational chemistrymolecular orbital analysisstability prediction
[1] Balachandran, V.; Lalitha, S.; Rajeswari, S. Density functional theory, comparative vibrational spectroscopic studies, NBO, HOMO–LUMO analyses and thermodynamic functions of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2012, 91, 146–157. DOI: 10.1016/j.saa.2012.01.034. View Source
Enthalpy of Formation: Chloro vs. Bromo
Experimental combustion calorimetry measurements, supplemented by computational estimates, establish the standard molar enthalpy of formation (ΔfH°m) in the crystalline phase for both chloro and bromo derivatives [1]. These values are fundamental to understanding thermodynamic driving forces in reactions where the phthalimide moiety is incorporated or released [1].
Standard molar enthalpy of formation in crystalline phase (ΔfH°m, cr)
Target Compound Data
–227.0 ± 3.2 kJ·mol⁻¹
Comparator Or Baseline
N-(Bromomethyl)phthalimide: –190.8 ± 3.8 kJ·mol⁻¹
Quantified Difference
Δ(ΔfH°m) = –36.2 kJ·mol⁻¹; chloro derivative is thermodynamically more stable by approximately 36.2 kJ·mol⁻¹
Conditions
Rotating-bomb combustion calorimetry at T = 298.15 K; crystalline phase measurements
Why This Matters
The 36.2 kJ·mol⁻¹ difference in formation enthalpy directly affects reaction enthalpy calculations for N-alkylation and deprotection steps, enabling more accurate prediction of exothermicity and heat management requirements during scale-up.
[1] Ribeiro da Silva, M. A. V.; Santos, C. P. F.; Monte, M. J. S.; Sousa, C. A. D. Thermochemical study of some chloro and bromo alkyl substituted phthalimides: Structural–energetic correlations. The Journal of Chemical Thermodynamics 2007, 39 (10), 1363–1371. DOI: 10.1016/j.jct.2007.03.009. View Source
HPLC Derivatization Efficiency for Carboxylic Acids
N-(Chloromethyl)phthalimide functions as a pre-column derivatization reagent for carboxylic acids in HPLC analysis, where the chloromethyl group undergoes nucleophilic substitution with carboxylate anions to form stable, UV-active esters [1]. Vendor technical validation demonstrates high labeling efficiency under mild, ambient conditions without requiring elevated temperatures [1].
HPLC DerivatizationData to verify
Ambient‑temperature labeling of fatty acids; UV‑active phthalimidomethyl esters
Reported effective carboxylic acid derivatization
Vendor method, 254 nm; independent validation recommended for critical assays.
Effective labeling for hexanoic acid, decanoic acid, and dodecanoic acid; stable ester formation under reversed-phase HPLC conditions; detection at 254 nm
Comparator Or Baseline
Baseline: derivatization proceeds at room temperature without heating; chromatogram quality described as 'excellent' at 254 nm
Quantified Difference
Not reported as absolute numerical yield; vendor specification confirms ≥98% reagent purity (HPLC and argentometric titration) and effective derivatization functionality
Conditions
Reagent (10 mg/mL in acetonitrile), triethylamine base (5 mg/mL in acetonitrile), ambient temperature, reversed-phase HPLC with UV detection at 254 nm
Why This Matters
The ability to derivatize carboxylic acids at ambient temperature with stable, UV-detectable ester products enables robust, reproducible HPLC quantification without specialized heating equipment or complex post-reaction workup.
Single-crystal X-ray diffraction analysis provides definitive structural confirmation of N-(chloromethyl)phthalimide, establishing a benchmark for identity verification and polymorph screening in procurement quality assurance [1]. The solved crystal structure reveals a monoclinic crystal system with space group C2 and refined to R₁ = 0.053 for 2043 observed reflections [1].
Crystal StructureReported
Monoclinic, C2; a = 20.25 Å, b = 6.73 Å, c = 10.67 Å, β = 94.70°
Monoclinic, space group C2; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4; R₁ = 0.053 (2043 reflections)
Comparator Or Baseline
Baseline: DFT-optimized geometry parameters show good agreement with experimental X-ray data, validating computational models used for class comparisons
Quantified Difference
Not applicable; serves as structural benchmark for identity confirmation
Conditions
Single-crystal X-ray diffraction; solved by vector search methods
Why This Matters
Availability of high-quality crystallographic data enables definitive identity confirmation and polymorph identification, reducing the risk of accepting incorrect or structurally compromised material in procurement workflows.
[1] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. Crystal structure of N-(chloromethyl)phthalimide. Journal of Chemical Crystallography 1995, 25 (7), 429–432. DOI: 10.1007/BF01665350. View Source
N-(Chloromethyl)phthalimide is employed in the preparation of aminomethyl copoly-(styrene-1%-divinylbenzene) resins, where the chloromethyl group serves as the electrophilic anchor point for N-alkylation of the polymeric backbone . The enhanced thermodynamic stability of the chloro derivative (ΔfH°m = –227.0 ± 3.2 kJ·mol⁻¹) relative to its bromo counterpart (–190.8 ± 3.8 kJ·mol⁻¹) provides a more controlled exothermic profile during solid-phase functionalization, reducing the risk of localized overheating and crosslinking side reactions that compromise resin porosity and loading capacity [1].
Labdane-Type Diterpenoid Esterification
The compound facilitates esterification of complex carboxylic acid substrates, including 12S-hydroxylabda-8(17),13(16),14-trien-19-oic acid and 13-ethoxylabda-8(17),11,14-trien-19-oic acid, both labdane-type diterpenoids of natural product origin . The chloromethyl ester intermediates serve as protected forms of the carboxylic acid, leveraging the phthalimide moiety as a UV-chromophore for reaction monitoring and purification tracking. The larger HOMO–LUMO energy gap (5.13 eV) for the chloro derivative ensures the ester linkage remains intact during subsequent synthetic manipulations where the more labile bromomethyl ester might undergo premature cleavage [2].
HPLC Pre-Column Derivatization of Carboxylic Acids
N-(Chloromethyl)phthalimide is utilized as a pre-column labeling reagent for carboxylic acids in reversed-phase HPLC analysis with UV detection at 254 nm . The reagent (10 mg/mL in acetonitrile) reacts with carboxylate anions in the presence of triethylamine (5 mg/mL in acetonitrile) at ambient temperature, forming stable phthalimidomethyl esters . Vendor validation confirms effective derivatization for fatty acids (hexanoic, decanoic, and dodecanoic acids) with chromatographic performance described as producing 'excellent' peak characteristics .
Phosmet HPLC Determination
The compound serves as a derivatization reagent or analytical standard in the experimental determination of phosmet, a phthalimide-derived organophosphate insecticide, using high-performance liquid chromatography . The structural homology between N-(chloromethyl)phthalimide and the phthalimide core of phosmet enables method development for residue analysis and degradation studies, where the reproducible melting point (131–135 °C) and established purity specification (≥97% assay) ensure batch-to-batch analytical consistency [1].
Reaction monitoring; ester cleavage resistance during multistep synthesis
HPLC pre‑column derivatization
Ambient‑temperature labeling efficiency
Chromatographic performance at typical aromatic absorption wavelength
Phosmet HPLC determination
Structural homology for analytical method development
Batch‑to‑batch identity via melting point and purity specification
[1] Ribeiro da Silva, M. A. V.; Santos, C. P. F.; Monte, M. J. S.; Sousa, C. A. D. Thermochemical study of some chloro and bromo alkyl substituted phthalimides: Structural–energetic correlations. The Journal of Chemical Thermodynamics 2007, 39 (10), 1363–1371. DOI: 10.1016/j.jct.2007.03.009. View Source
[2] Balachandran, V.; Lalitha, S.; Rajeswari, S. Density functional theory, comparative vibrational spectroscopic studies, NBO, HOMO–LUMO analyses and thermodynamic functions of N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2012, 91, 146–157. DOI: 10.1016/j.saa.2012.01.034. View Source
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